[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid
Description
Properties
IUPAC Name |
2-([1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O2/c12-6(13)4-5-9-7-8-2-1-3-11(7)10-5/h1-3H,4H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQLFTNOBABDOLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC(=N2)CC(=O)O)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653849 | |
| Record name | ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-08-2 | |
| Record name | ([1,2,4]Triazolo[1,5-a]pyrimidin-2-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-{[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Cyclocondensation Reactions
One common method for synthesizing triazolopyrimidines involves the cyclocondensation of aminotriazoles with 1,3-dicarbonyl or α,β-unsaturated systems. This approach can be adapted to introduce an acetic acid moiety at the desired position on the pyrimidine ring.
Oxidative Cyclization
Another strategy involves the oxidative cyclization of pyrimidin-2-yl-amidines. This method allows for the formation of the triazole ring under controlled conditions, which can be followed by the introduction of an acetic acid group through further chemical transformations.
Synthesis of Specific Derivatives
To synthesizeTriazolo[1,5-a]pyrimidin-2-ylacetic acid specifically, one might start with the preparation of a suitable triazolopyrimidine derivative and then modify it to include the acetic acid functionality. This could involve reactions such as hydrolysis of esters or amidation reactions.
Detailed Synthesis Protocol
A detailed synthesis protocol forTriazolo[1,5-a]pyrimidin-2-ylacetic acid might involve the following steps:
- Preparation of Starting Materials : Synthesize the necessary aminotriazole or pyrimidin-2-yl-amidine derivatives.
- Cyclocondensation or Oxidative Cyclization : Perform the appropriate reaction to form the triazolopyrimidine core.
- Introduction of Acetic Acid Moiety : Use chemical transformations such as esterification followed by hydrolysis to introduce the acetic acid group.
Data and Research Findings
While specific data on the synthesis ofTriazolo[1,5-a]pyrimidin-2-ylacetic acid is limited, related compounds have shown promising biological activities. For example, triazolopyrimidine derivatives have been explored for their antiviral properties, including inhibition of influenza virus polymerase.
Table: Synthesis Strategies for Triazolopyrimidines
| Synthesis Method | Starting Materials | Conditions | Product |
|---|---|---|---|
| Cyclocondensation | Aminotriazoles, 1,3-dicarbonyl compounds | Reflux in solvent (e.g., acetic acid) | Triazolopyrimidines |
| Oxidative Cyclization | Pyrimidin-2-yl-amidines | Oxidizing agent (e.g., iodine) in solvent | Triazolopyrimidines |
| Esterification/Hydrolysis | Triazolopyrimidine derivatives | Esterification reagents followed by hydrolysis | Acetic acid derivatives |
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce alkyl or acyl groups .
Scientific Research Applications
Antiviral Applications
One of the most notable applications of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid is in the development of antiviral agents. Research has shown that derivatives of this compound exhibit significant activity against several viruses:
- Influenza Virus : Compounds based on the triazolo[1,5-a]pyrimidine scaffold have been synthesized and tested for their ability to inhibit influenza virus replication. For instance, specific derivatives demonstrated potent anti-influenza activity with low cytotoxicity levels, indicating their potential as therapeutic agents against influenza infections .
- HIV : The compound has also been explored for its efficacy against HIV. Studies indicate that certain triazolo[1,5-a]pyrimidine derivatives can inhibit HIV-1 replication by targeting the viral RNase H activity .
- Other Viruses : Additionally, research has identified triazolo[1,5-a]pyrimidine derivatives that are effective against Hepatitis C Virus (HCV), Hepatitis B Virus (HBV), and other viral infections .
Antimicrobial Activity
The compound has shown promising results in combating bacterial infections:
- Enterococcus faecium : A novel class of [1,2,4]triazolo[1,5-a]pyrimidines has been reported to possess narrow-spectrum antibacterial activity against Enterococcus faecium. These compounds were synthesized using a Biginelli-like reaction and exhibited significant antimicrobial properties .
- Broad-Spectrum Activity : The versatility of this compound extends to its effectiveness against various bacterial strains within the ESKAPE panel, which includes notorious pathogens responsible for nosocomial infections .
Anticancer Properties
Research indicates that this compound derivatives may also serve as potential anticancer agents:
- Cell Proliferation Inhibition : Certain derivatives have exhibited antiproliferative activity against various cancer cell lines. For example, compounds derived from this scaffold showed significant inhibition of MGC-803 gastric cancer cells .
- Mechanistic Insights : The mechanism of action often involves the inhibition of specific kinases or pathways associated with tumor growth and survival. Some studies have highlighted their potential as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound and its derivatives has been optimized through various methods:
- Efficient Synthesis Routes : Recent advancements have led to the development of efficient one-step synthesis methods for producing these compounds with high yields and purity .
- Structure-Activity Relationship Studies : SAR studies have provided insights into how different substituents on the triazolo[1,5-a]pyrimidine scaffold affect biological activity. These studies are critical for guiding future drug design efforts to enhance potency and selectivity .
Table 1: Summary of Biological Activities
| Activity Type | Target Pathogen/Condition | Notable Findings |
|---|---|---|
| Antiviral | Influenza Virus | Potent inhibitors with low toxicity |
| HIV | Inhibits RNase H activity | |
| Antimicrobial | Enterococcus faecium | Narrow-spectrum antibacterial activity |
| Anticancer | Various Cancer Cell Lines | Significant antiproliferative effects |
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[1,5-a]pyrimidin-2-ylacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to increased levels of cAMP and subsequent physiological effects . Additionally, it may act as an allosteric modulator of certain receptors, altering their activity and downstream signaling pathways .
Comparison with Similar Compounds
Structural Analogs with Varied Fused Ring Systems
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines (e.g., compounds 5a–c in ) share a similar bicyclic framework but replace the triazole ring with a pyrazole. These compounds exhibit distinct electronic properties due to fewer nitrogen atoms in the fused ring, which may reduce binding affinity in kinase inhibition assays compared to triazolo-pyrimidines .
Thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines
Thienotriazolopyrimidines () incorporate a thiophene ring fused to the triazolo-pyrimidine core. These analogs showed low to moderate anticancer activity (growth inhibition: 20–60% at 10 μM) across nine cancer cell lines, likely due to reduced bioavailability from increased lipophilicity .
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines
These isomers () demonstrate how ring fusion position impacts stability. Isomerization studies revealed that pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines are thermodynamically favored over [1,5-a] isomers, suggesting higher synthetic yields under specific conditions .
Derivatives with Substituent Variations
Sulfonamide Derivatives
[1,2,4]Triazolo[1,5-a]pyrimidine-2-sulfonamides (e.g., 8a–8f in ) exhibit potent herbicidal activity. For instance, 8c (R = CF₃) showed 95% inhibition of Amaranthus retroflexus at 150 g/ha, outperforming the acetic acid derivative in weed control due to enhanced electrophilic character from the sulfonamide group .
Boronic Acid and Pyridinyl Derivatives
Compounds 3 and 4 () feature difluoromethylpyridinyl and chloropyridinyl groups at the 6-position. These derivatives demonstrated nanomolar inhibition of kinetoplastid parasites, with 3 (IC₅₀ = 12 nM) showing superior potency to the parent acetic acid compound, likely due to improved target engagement .
Pyridine and Pyrazine Analogs
2-([1,2,4]Triazolo[1,5-a]pyridin-2-yl)acetic Acid
Replacing the pyrimidine ring with pyridine (CAS: 1383385-95-2, ) reduces the number of nitrogen atoms, altering electronic distribution. This analog exhibited lower thermal stability (decomposition at 180°C vs. 220°C for the pyrimidine version), impacting its utility in high-temperature applications .
[1,2,4]Triazolo[1,5-a]pyrazin-2-amine
The pyrazine analog (CAS: 88002-33-9, ) lacks the acetic acid group but retains the triazole ring. Its simpler structure (C₅H₅N₅) showed moderate antimicrobial activity (MIC = 32 µg/mL against S. aureus), highlighting the importance of the carboxylic acid moiety for targeting specific pathogens .
Herbicidal Activity
| Compound | Target Weed | Inhibition (%) | Application Rate (g/ha) | Reference |
|---|---|---|---|---|
| 8c (Sulfonamide) | Amaranthus retroflexus | 95 | 150 | |
| Parent Acetic Acid | Echinochloa crus-galli | 65 | 150 |
Anticancer Activity
| Compound | Cell Line (Representative) | Growth Inhibition (%) | Reference |
|---|---|---|---|
| Thieno[3,2-e] Analogue | Leukemia (HL-60) | 42 | |
| Parent Acetic Acid | Colon (HCT-116) | 28 |
Biological Activity
Overview
[1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid is a heterocyclic compound recognized for its diverse biological activities. This compound belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines, which have been extensively studied for their potential applications in medicinal chemistry due to their antibacterial, antifungal, antiviral, antiparasitic, and anticancer properties. The following sections provide a detailed examination of its biological activity, including mechanisms of action, pharmacokinetics, and research findings.
The biological activity of this compound primarily involves the inhibition of specific enzymes and pathways that are crucial for cellular processes.
- Target Enzymes : This compound has been shown to inhibit various kinases and phosphatases, which play significant roles in signal transduction pathways. For instance, it acts as an inhibitor of Janus kinases (JAK1 and JAK2), which are involved in cytokine signaling pathways relevant to inflammation and cancer progression.
- Biochemical Pathways : The compound interacts with DNA gyrase, an essential enzyme for bacterial DNA replication. Studies indicate that it exhibits potent inhibitory activity against DNA gyrase with an IC50 value of 0.68 µM, comparable to that of ciprofloxacin (IC50 = 0.85 µM) .
Pharmacokinetics
The pharmacokinetic profile of this compound has not been extensively characterized; however, preliminary studies suggest that its absorption and metabolism may be influenced by its structural properties and the presence of functional groups that facilitate interaction with biological targets.
Antimicrobial Activity
Recent studies have demonstrated the antimicrobial efficacy of this compound derivatives against a range of pathogens:
- Antibacterial Properties : A series of derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.25 to 2.0 µg/mL. Notably, certain compounds exhibited no cytotoxicity against human embryonic kidney cells at concentrations up to 32 µg/mL .
- Antifungal Activity : The compound also demonstrates antifungal properties which contribute to its potential as a therapeutic agent in treating fungal infections.
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines:
- Cell Line Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines including breast (MCF-7), colon (HCT116), and lung (A549) cancer cells. The highest antiproliferative activity was noted at IC50 values less than 10 µM in these models .
Case Studies
Several case studies highlight the therapeutic potential of this compound:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,2,4]Triazolo[1,5-a]pyrimidin-2-ylacetic acid and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization strategies. For example:
- Cyclization of N-(pyrid-2-yl)formamidoximes using trifluoroacetic anhydride (TFAA) under mild conditions yields triazolopyrimidine cores efficiently .
- Condensation reactions between 3,5-diamino-1,2,4-triazoles and diketones (e.g., pentane-2,4-dione) or tetramethoxypropane can form the triazolopyrimidine scaffold .
- Palladium-catalyzed reactions (e.g., Pd(OAc)₂ in acetic acid or DMF) enable coupling of N-aminopyridines with acetoacetate derivatives to introduce substituents .
Q. How can researchers characterize the purity and structure of triazolopyrimidine derivatives?
- Analytical Workflow :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and ring structure .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or electrospray ionization (ESI-MS) for molecular weight validation .
- X-ray Crystallography : Resolve ambiguities in regiochemistry, as demonstrated for imidazo[1,2-a]pyrimidin-2-ylacetic acid analogs .
- HPLC/UPLC : Monitor purity (>95% recommended for pharmacological studies) .
Advanced Research Questions
Q. How do substituents at the 2-, 5-, and 7-positions influence the biological activity of triazolopyrimidine derivatives?
- Structure-Activity Relationship (SAR) Insights :
- 2-Position Modifications : Carboxylic acid or amide groups (e.g., in [1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide) enhance solubility and target binding .
- 5- and 7-Position Substitutions : Methyl, phenyl, or chlorosulfonyl groups modulate antibacterial potency. For instance, 5-fluoromethyl analogs exhibit herbicidal activity, while 7-hydroxy derivatives show enhanced reactivity .
- Experimental Design : Use combinatorial libraries (e.g., TP1-TP6 derivatives) to systematically vary substituents and assay bioactivity against bacterial targets (e.g., Enterococcus) .
Q. What strategies resolve contradictions in reactivity data for triazolopyrimidine synthesis?
- Case Study : Discrepancies in cyclization yields for 6-substituted 2-aminopyridines.
- Problem : Low yields (<30%) in traditional methods due to steric hindrance.
- Solution : TFAA-mediated cyclization improves yields (up to 75%) by stabilizing intermediates .
- Methodological Adjustments :
- Optimize solvent polarity (e.g., switch from DMF to acetic acid) to reduce side reactions .
- Use microwave-assisted synthesis to accelerate reaction kinetics and improve reproducibility .
Q. How can computational methods aid in predicting the pharmacological potential of triazolopyrimidines?
- Approaches :
- Molecular Docking : Screen derivatives against targets like adenosine A2A receptors (e.g., furan-substituted triazolo[1,5-c]pyrimidines show high binding affinity) .
- DFT Calculations : Analyze electron distribution and reactive sites (e.g., Hirshfeld surface analysis for crystal structure validation) .
- Validation : Cross-reference computational predictions with in vitro assays (e.g., antibacterial IC₅₀ values) .
Q. What are the challenges in scaling up triazolopyrimidine synthesis for preclinical studies?
- Critical Factors :
- Purification : Column chromatography is often required due to byproducts (e.g., regioisomers), increasing time and cost .
- Solvent Recovery : Replace high-boiling solvents (e.g., DMF) with recyclable alternatives (e.g., ethanol/water mixtures) .
- Process Optimization :
- Use flow chemistry to enhance heat/mass transfer in cyclization steps .
- Implement Design of Experiments (DoE) to identify robust reaction parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
